molecular formula C8H9BrClF2N B6298707 1-(3-Bromophenyl)-2,2-difluoroethan-1-amine hcl CAS No. 2089648-75-7

1-(3-Bromophenyl)-2,2-difluoroethan-1-amine hcl

Cat. No.: B6298707
CAS No.: 2089648-75-7
M. Wt: 272.52 g/mol
InChI Key: TVJPBJOILFHRFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)-2,2-difluoroethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromophenyl group, two fluorine atoms, and an amine group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-2,2-difluoroethan-1-amine hydrochloride typically involves multi-step organic synthesis. One common method includes the following steps:

    Fluorination: The addition of fluorine atoms to the ethanamine backbone.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing automated reactors and stringent reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-2,2-difluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: This reaction can reduce the bromine or fluorine atoms to simpler forms.

    Substitution: The bromine or fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

1-(3-Bromophenyl)-2,2-difluoroethan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-2,2-difluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with ion channels or receptors, leading to changes in cellular activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromophenyl)-2,2-difluoroethan-1-amine hydrochloride is unique due to its combination of bromine, fluorine, and amine groups, which confer specific chemical and physical properties. This makes it distinct from other similar compounds, which may lack one or more of these functional groups.

Conclusion

1-(3-Bromophenyl)-2,2-difluoroethan-1-amine hydrochloride is a compound of significant interest in various scientific fields Its unique structure and versatile reactivity make it a valuable molecule for research and industrial applications

Properties

IUPAC Name

1-(3-bromophenyl)-2,2-difluoroethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2N.ClH/c9-6-3-1-2-5(4-6)7(12)8(10)11;/h1-4,7-8H,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJPBJOILFHRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.